N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide
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Overview
Description
N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide is a heterocyclic compound that features an imidazo[1,5-a]azepine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both cyano and carboxamide functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyanoacetamide derivative with a suitable amine and an aldehyde or ketone. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process. The use of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazo[1,5-a]azepine derivatives.
Scientific Research Applications
N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The imidazo[1,5-a]azepine core can interact with hydrophobic pockets in proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: An anticonvulsant drug with a similar azepine core structure.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacological properties.
BIA 2-093: A newer antiepileptic drug with structural similarities to carbamazepine.
Uniqueness
N-(cyanomethyl)-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide is unique due to the presence of both cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its imidazo[1,5-a]azepine core structure also differentiates it from other similar compounds, providing a unique scaffold for the development of new bioactive molecules.
Properties
IUPAC Name |
N-(cyanomethyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-10-11-19-17(22)15-14-9-5-2-6-12-21(14)16(20-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKYMYFCBNOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N=C(N2CC1)C3=CC=CC=C3)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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